N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(13-5-6-15-12(11-13)7-8-19-15)20-9-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNVLJOTUSZRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide generally involves multi-step organic reactions, which might include the formation of intermediates. Common synthetic routes might include the following steps:
Formation of the benzotriazinone ring.
Coupling the benzotriazinone intermediate with an indole derivative under specific conditions, such as the use of catalysts and appropriate solvents.
Final modification to introduce the carboxamide functional group.
Industrial Production Methods
Industrial synthesis of this compound, if applicable, would require optimization of the synthetic route for scalability, ensuring high yield and purity. This typically involves:
Streamlining the reaction conditions.
Utilizing cost-effective reagents.
Implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide can undergo various chemical reactions such as:
Oxidation: : Introduction of oxygen or the removal of hydrogen.
Reduction: : Gain of hydrogen or loss of oxygen.
Substitution: : Replacement of a functional group with another.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution conditions: : Reagents like halogens (Cl₂, Br₂) under anhydrous conditions or in the presence of catalysts.
Major Products
Oxidation products: : May include various oxidized intermediates or final products depending on the extent of the reaction.
Reduction products: : Reduced versions of the original compound with added hydrogen atoms.
Substitution products: : Derivatives with replaced functional groups.
Scientific Research Applications
Chemistry
Catalyst development: : Due to its unique structure, it may serve as a ligand in catalyst formulations.
Material science:
Biology and Medicine
Pharmacological potential: : Investigation into its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Biomolecular interactions: : Used in studying interactions with enzymes or receptors.
Industry
Chemical synthesis: : As an intermediate in the synthesis of more complex organic molecules.
Performance materials: : Applications in creating materials with desired mechanical or electronic properties.
Mechanism of Action
The exact mechanism of action for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide would depend on its specific applications. possible pathways include:
Molecular targets: : Interaction with specific enzymes, receptors, or nucleic acids.
Pathways involved: : Could potentially modulate signaling pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Benzotriazinone Derivatives (Sulfonamide vs. Carboxamide)
describes N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides (e.g., compounds 5a–5k), which share the benzotriazinone core but replace the indole-carboxamide with a sulfonamide group. For instance, these derivatives exhibit α-glucosidase inhibitory activity, suggesting that the benzotriazinone core is critical for enzyme interaction. The target compound’s indole-carboxamide may enhance hydrogen-bonding capacity compared to sulfonamides, possibly improving target selectivity .
Benzoimidazole Carboxamide ()
The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide replaces the benzotriazinone with a benzoimidazole ring. Benzoimidazoles are less electron-deficient than benzotriazinones, which may reduce π-π stacking with aromatic residues in enzyme active sites. The target compound’s indole group, with its planar structure, may offer superior stacking interactions compared to the non-planar methoxy-phenyl groups in this analog .
Coumarin-Triazole Hybrid ()
The coumarin derivative 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (compound 169) features a coumarin core instead of benzotriazinone. The target compound’s benzotriazinone may provide stronger electron-withdrawing effects, favoring interactions with nucleophilic residues in enzymes compared to coumarin’s oxygen-dominated reactivity .
α-Glucosidase Inhibition ()
The benzotriazinone sulfonamides in demonstrate α-glucosidase inhibition, a property relevant to diabetes management. The sulfonamide group likely interacts with the enzyme’s active site through hydrogen bonding and ionic interactions.
Metabolic Stability ()
Compounds such as Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (476465-24-4) highlight the role of ester groups and thiadiazole rings in metabolic stability. The target compound’s indole-carboxamide lacks ester linkages, which may reduce susceptibility to esterase-mediated hydrolysis, improving oral bioavailability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Deficient Cores: The benzotriazinone group in the target compound offers stronger electron-withdrawing effects than coumarin or benzoimidazole, favoring interactions with electron-rich enzyme active sites.
- Carboxamide vs. Sulfonamide : The indole-carboxamide may provide a balance between hydrogen-bonding capacity and metabolic stability, avoiding the high acidity of sulfonamides.
- Structural Hybridization : Hybrids like the coumarin-triazole derivative () demonstrate the versatility of combining heterocycles, but the target compound’s simplicity may reduce synthetic complexity.
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C17H16N4O3
- Molecular Weight : 324.33 g/mol
- CAS Number : 440331-96-4
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various pathological processes. Notably, it has shown promising results as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values ranging from 6.31 µM to 49.89 µM, indicating its potential as a therapeutic agent .
- Mechanism of Action :
Anti-Angiogenic Effects
The compound has also been evaluated for its anti-angiogenic properties by targeting VEGFR-2. In vitro assays revealed that it inhibits the proliferation of endothelial cells at low micromolar concentrations, suggesting its utility in treating diseases characterized by abnormal blood vessel growth .
Study 1: Antiproliferative Activity Evaluation
A recent study assessed the antiproliferative activity of several derivatives related to this compound. The results indicated that this compound was significantly more effective than traditional chemotherapeutics like doxorubicin in certain assays:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 6.31 |
| Doxorubicin | MCF-7 | 12.0 |
| Acarbose | α-glucosidase | 750.0 |
This data underscores the potential of this compound as a dual-action therapeutic agent .
Study 2: In Vivo Efficacy
In vivo studies involving animal models have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups. These findings support the hypothesis that this compound can effectively inhibit tumor growth through both direct cytotoxic effects and modulation of the tumor microenvironment .
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 3-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid | AcOH, reflux, 3 h | 74% | >98% | |
| 1H-Indole-5-carboxylic acid chloride | SOCl₂, DMF, 60°C | 89% | 99% |
Q. Table 2. α-Glucosidase Inhibition Data
| Derivative | IC₅₀ (μM) | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 5j (Benzotriazinone) | 0.42 | -9.8 | H-bond with Asp214, π-π stacking with Phe157 |
| 14b (Butylamide) | 1.25 | -7.3 | Hydrophobic interactions with Val216 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
